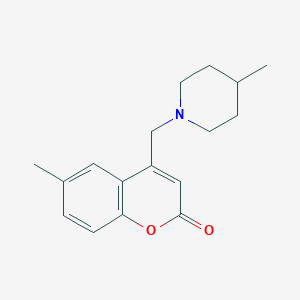![molecular formula C18H24N2O3 B2430433 (E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide CAS No. 1645571-21-6](/img/structure/B2430433.png)
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide, commonly known as CDDO-Me, is a synthetic triterpenoid compound. It belongs to the class of compounds known as oleanane triterpenoids and has been extensively studied for its potential medicinal properties. CDDO-Me has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammatory disorders.
作用機序
CDDO-Me exerts its therapeutic effects through multiple mechanisms of action. It activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. CDDO-Me also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
CDDO-Me has been shown to have various biochemical and physiological effects. It increases the expression of antioxidant enzymes, such as catalase and superoxide dismutase. It also decreases the production of reactive oxygen species (ROS) and inhibits the activation of inflammatory cells, such as macrophages and T cells. CDDO-Me has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
CDDO-Me has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied for its potential therapeutic effects, and its mechanisms of action are well understood. However, CDDO-Me also has some limitations. It is a highly lipophilic compound, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of CDDO-Me. One area of research is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of CDDO-Me with other therapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration of CDDO-Me in various disease models.
合成法
CDDO-Me is synthesized from 2,3-dimethoxybenzaldehyde and 3,4,4-trimethylpent-2-enal. The synthesis involves a series of reactions, including aldol condensation, Michael addition, and cyanation. The final product is obtained by selective reduction of the nitrile group.
科学的研究の応用
CDDO-Me has been extensively studied for its potential therapeutic effects. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer treatment, CDDO-Me has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative diseases, CDDO-Me has been shown to protect neurons from oxidative stress and inflammation. In inflammatory disorders, CDDO-Me has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-N-[cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(18(2,3)4)10-16(21)20-14(11-19)13-8-7-9-15(22-5)17(13)23-6/h7-10,14H,1-6H3,(H,20,21)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRRGWMKIZKEX-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)/C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

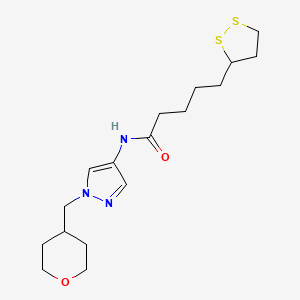
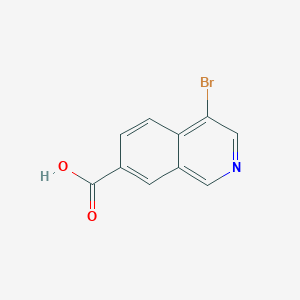

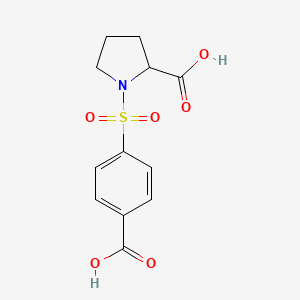
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2430360.png)
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)

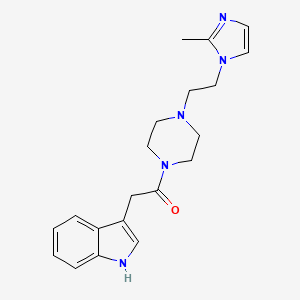
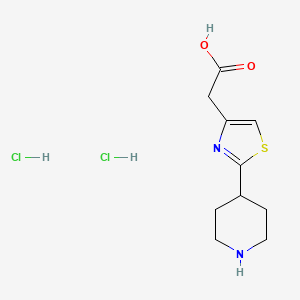
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)

